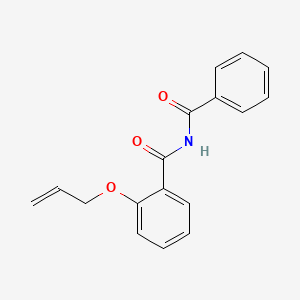

![molecular formula C23H29N5O2 B5039232 2-(3,4-dimethoxyphenyl)-5-methyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5039232.png)

2-(3,4-dimethoxyphenyl)-5-methyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo[1,5-a]pyrimidines are a category of heterocyclic aromatic organic compounds that incorporate the pyrazole ring fused to a pyrimidine ring. This structural motif is of interest due to its prevalence in compounds with significant biological activities and potential applications in medicinal chemistry. The specific compound , with its additional piperazinyl and dimethoxyphenyl substituents, suggests a molecule designed for high specificity in potential therapeutic or diagnostic applications, avoiding direct references to its use in drug development or side effects.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multistep synthetic routes that provide the backbone for further functionalization and the introduction of various substituents to modulate the compound's properties. A general approach for synthesizing such compounds includes the condensation of amino-pyrazoles with diketones or similar carbonyl compounds, followed by cyclization reactions to form the pyrazolo[1,5-a]pyrimidine core. Specific substituents, such as piperazine rings and methoxy groups, can be introduced through subsequent functionalization steps, employing cross-coupling reactions, nucleophilic substitution, or other site-specific modifications (Zhou et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by a fused ring system that provides a rigid scaffold for interaction with biological targets. The presence of the dimethoxyphenyl group can introduce electronic effects due to the methoxy substituents, which may affect the compound's binding affinity and specificity. Additionally, the piperazine ring is a flexible linker that can adopt various conformations, potentially influencing the overall shape of the molecule and its ability to interact with specific receptors or enzymes.

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine compounds can participate in various chemical reactions, including but not limited to nucleophilic substitutions, electrophilic additions, and cycloadditions, depending on the functional groups present. The reactivity of these compounds can be finely tuned by the substituents attached to the core structure, which can also impart desirable physicochemical properties, such as solubility, stability, and permeability across biological membranes (Ali, 2009).

作用機序

Safety and Hazards

将来の方向性

Future research on the compound could involve exploring its potential applications in various fields, such as medicinal chemistry or materials science. Studies could also be conducted to further investigate its physical and chemical properties, and to develop more efficient methods for its synthesis .

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-methyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O2/c1-16(2)15-26-8-10-27(11-9-26)23-12-17(3)24-22-14-19(25-28(22)23)18-6-7-20(29-4)21(13-18)30-5/h6-7,12-14H,1,8-11,15H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGBYLKCELPLHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)CC(=C)C)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]-4-(2-methylprop-2-EN-1-YL)piperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5039154.png)

![1-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B5039158.png)

![7-(4-acetylphenyl)-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5039164.png)

![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5039182.png)

![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5039183.png)

![1-{2-(4-bromophenyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone dihydrochloride](/img/structure/B5039189.png)

![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5039193.png)

![N-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonothioyl}pentanamide](/img/structure/B5039197.png)

![2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B5039202.png)

![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5039226.png)